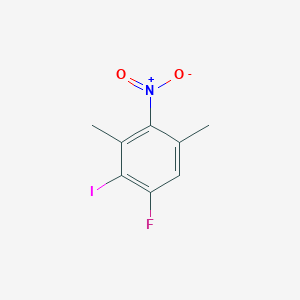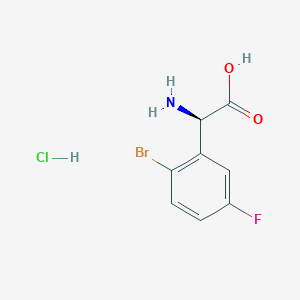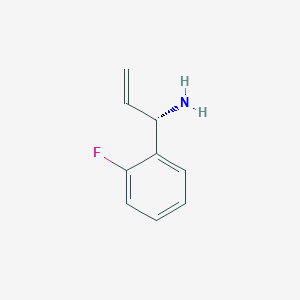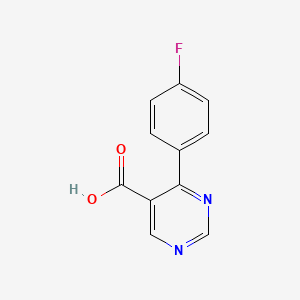
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by the presence of fluorine, iodine, methyl, and nitro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and methylation reactions. One common approach is to start with a benzene derivative and introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example, a Friedel-Crafts acylation followed by nitration and halogenation can be used to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the electron-withdrawing nitro group and halogens influence the reactivity and orientation of the substituents on the benzene ring. The compound can act as an intermediate in various chemical transformations, targeting specific molecular pathways and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoro-2-iodo-4-nitrobenzene
- 1-Fluoro-3,5-dimethyl-4-nitrobenzene
- 1-Iodo-3,5-dimethyl-4-nitrobenzene
Uniqueness
1-Fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the nitro and methyl groups, makes it a versatile compound for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H7FINO2 |
|---|---|
Molekulargewicht |
295.05 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-3,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-4-3-6(9)7(10)5(2)8(4)11(12)13/h3H,1-2H3 |
InChI-Schlüssel |
XQKYNAXEKDNMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)

![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)





![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
